Basimglurant
Overview
Description
Basimglurant is a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu 5). It is under development by Roche and Chugai Pharmaceutical for the treatment of treatment-resistant depression and fragile X syndrome . The compound has shown promise in preclinical and clinical trials, particularly in its ability to modulate glutamatergic function, which is crucial for various neurological processes .
Preparation Methods
Basimglurant is synthesized through a multi-step process starting from commercially available starting materials. . The reaction conditions typically involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product. Industrial production methods are likely to involve optimization of these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Basimglurant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: This compound can undergo substitution reactions, particularly at the chloro-pyridine moiety, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Basimglurant has several scientific research applications:
Chemistry: Used as a tool compound to study the function of metabotropic glutamate receptors.
Biology: Helps in understanding the role of glutamate receptors in various biological processes.
Industry: Potential applications in the development of new therapeutic agents targeting glutamate receptors.
Mechanism of Action
Basimglurant exerts its effects by binding to the metabotropic glutamate receptor subtype 5 (mGlu 5) and acting as a negative allosteric modulator . This means that it binds to a site on the receptor that is different from the active site and reduces the receptor’s activity. The modulation of mGlu 5 receptors affects various signaling pathways involved in neurotransmitter release and synaptic plasticity, which are crucial for normal brain function .
Comparison with Similar Compounds
Basimglurant is unique in its high specificity and potency as a negative allosteric modulator of mGlu 5 receptors . Similar compounds include:
MPEP: Another negative allosteric modulator of mGlu 5 receptors, but with different pharmacokinetic properties.
MTEP: Similar to MPEP, but with improved selectivity and potency.
Fenobam: An older compound with similar activity but less specificity and more side effects.
This compound stands out due to its high bioavailability, long half-life, and favorable safety profile, making it a promising candidate for further development .
Properties
IUPAC Name |
2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZWINBEAHDTLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025734 | |
Record name | Basimglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
802906-73-6 | |
Record name | 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=802906-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Basimglurant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Basimglurant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Basimglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BASIMGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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